molecular formula C9H12N2O4S B8118855 Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate CAS No. 156522-14-4

Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate

Cat. No.: B8118855
CAS No.: 156522-14-4
M. Wt: 244.27 g/mol
InChI Key: MTLCCRWPHSHUDL-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the 3-position and a methylsulfonylamino group at the 4-position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group at the 4-position is sulfonylated using methylsulfonyl chloride in the presence of a base like pyridine to form the methylsulfonylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The amino and methylsulfonylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylsulfonylamino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-nitrobenzoate: Similar structure but with a nitro group instead of a methylsulfonylamino group.

    Methyl 3-amino-4-hydroxybenzoate: Contains a hydroxy group at the 4-position.

    Methyl 3-amino-4-chlorobenzoate: Contains a chloro group at the 4-position.

Uniqueness

Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-amino-4-(methanesulfonamido)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-15-9(12)6-3-4-8(7(10)5-6)11-16(2,13)14/h3-5,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLCCRWPHSHUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239036
Record name Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156522-14-4
Record name Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156522-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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